2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide
Overview
Description
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.17942091 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research has explored the synthesis of complex spiro and piperidine compounds, including those with significant biological activities. For example, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors showcases methods to create complex molecules with potential therapeutic applications (Kim Huard et al., 2012). Another study focuses on the formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides, indicating the diverse chemical reactions and products that can be obtained from complex starting materials (E. Klimova et al., 2013).
Regio- and Stereoselective Synthesis : The highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to the unexpected synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines, demonstrates the precision achievable in synthesizing structurally complex and functionally diverse molecules (V. Y. Korotaev et al., 2015).
Biological Activities and Applications
Inhibitory and Biological Activities : Compounds structurally similar to the target chemical have shown a range of biological activities. For instance, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as highly selective and efficacious c-Met/ALK inhibitors, indicating potential therapeutic applications in cancer treatment (Jingrong Li et al., 2013). Another study highlights the dual antagonistic activities of certain compounds against platelet-activating factor and histamine, showcasing the potential for multifunctional therapeutic agents (J. Wong et al., 1993).
Synthesis and Anticancer Activity : The synthesis and evaluation of novel 2-pyridone derivatives, including their anticancer activities, suggest the importance of such compounds in developing new therapeutic agents (El-Said Ms et al., 2012).
Properties
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(5-methylpyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-15-3-6-21(24-13-15)25-22(29)14-30-17-4-5-18-19(28)12-23(31-20(18)11-17)7-9-26(10-8-23)16(2)27/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBWAZXDPPDPFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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